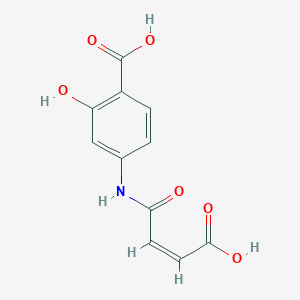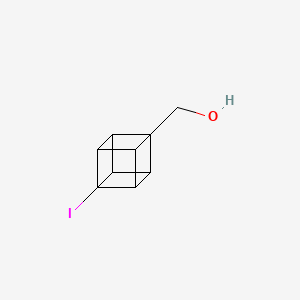
(4-Iodocuban-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodocuban-1-yl)methanol is a derivative of cubane, a highly symmetrical and strained hydrocarbon with a cubic structure. The compound features an iodine atom and a methanol group attached to the cubane framework, making it an interesting subject for various chemical studies due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of (4-Iodocuban-1-yl)methanol typically involves the iodination of cubane derivatives. One common method includes the reaction of cubane with iodine in the presence of a suitable catalyst. Another approach involves the use of methyl-4-iodocubane-1-carboxylate as a starting material, which undergoes nucleophilic substitution reactions to introduce the methanol group .
Chemical Reactions Analysis
(4-Iodocuban-1-yl)methanol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as arylthiolate and diphenylphosphanide ions under irradiation.
Oxidation and Reduction: The methanol group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert it to other alcohol derivatives.
Substitution Reactions: The cubane framework allows for various substitution reactions, leading to the formation of diverse derivatives.
Common reagents used in these reactions include liquid ammonia, dimethylsulphoxide, and various nucleophiles. Major products formed from these reactions include thioaryl- and diphenylphosphoryl-cubane derivatives .
Scientific Research Applications
(4-Iodocuban-1-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Iodocuban-1-yl)methanol primarily involves nucleophilic substitution reactions. The iodine atom acts as a leaving group, allowing nucleophiles to attack the cubane framework. This process is often mediated by electron transfer steps, which can be spontaneous, thermal, or photostimulated . The formation of radical anion intermediates plays a crucial role in these reactions .
Comparison with Similar Compounds
(4-Iodocuban-1-yl)methanol can be compared with other cubane derivatives such as:
Methyl-4-iodocubane-1-carboxylate: Used as a starting material for various nucleophilic substitution reactions.
1,4-Diiodocubane: Another iodinated cubane derivative with different reactivity and applications.
Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: These compounds share similar cage-like structures and are used as bioisosteres for benzene rings.
The uniqueness of this compound lies in its combination of an iodine atom and a methanol group, which provides distinct reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
(4-iodocuban-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11/h2-7,11H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSVUABZBLCLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,10-Dioxo-2,3-dihydrobenzo[g][1,4]benzodithiine-2,3-dicarbonitrile](/img/structure/B8139993.png)
![3'-nitrospiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinoline]](/img/structure/B8140009.png)
![2-[4-(3,5-Diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8140014.png)
![5-[Tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B8140018.png)
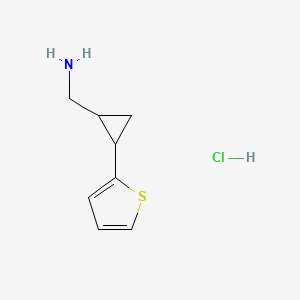
![[3-(3-Fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methanamine;hydrochloride](/img/structure/B8140025.png)
![N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]-4-bromobenzamide](/img/structure/B8140026.png)
![(E)-N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]benzenecarboximidoyl chloride](/img/structure/B8140028.png)
![[4-(3,4-Dimethylphenoxy)phenyl]methanamine;hydrochloride](/img/structure/B8140049.png)
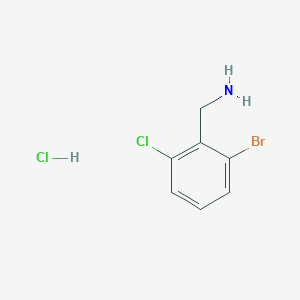
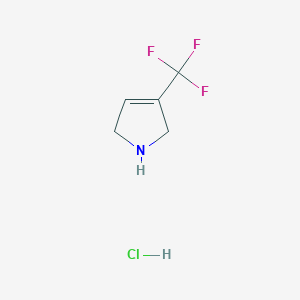
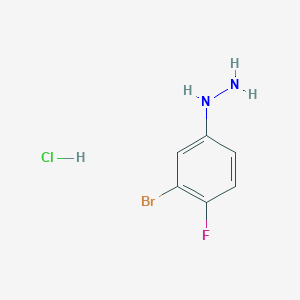
![rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B8140068.png)
